molecular formula C12H10O3S B12994798 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid CAS No. 1365968-90-6

3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid

Cat. No.: B12994798
CAS No.: 1365968-90-6
M. Wt: 234.27 g/mol
InChI Key: BCJQRJNKCKCSOI-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a thiophene ring substituted with a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed for the large-scale synthesis of thiophene derivatives . These methods provide high yields and are suitable for the production of complex thiophene-based compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl group can be oxidized to form a carboxylic acid, while the thiophene ring can undergo electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Electrophilic substitution reactions often involve the use of halogens or nitrating agents under acidic conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group can yield 3-(4-Carboxyphenyl)thiophene-2-carboxylic acid, while electrophilic substitution can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For instance, some thiophene-based compounds act as inhibitors of kinases, enzymes that play a crucial role in cell signaling pathways . The exact mechanism of action depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as 3-Methyl-2-thiophenecarboxylic acid and 2-Butylthiophene . While these compounds share a common thiophene ring structure, their unique substituents confer different chemical and biological properties. For example, 3-Methyl-2-thiophenecarboxylic acid is used in the synthesis of anticancer agents, while 2-Butylthiophene is utilized in the development of anti-atherosclerotic agents . The presence of the hydroxymethyl group in this compound makes it distinct and potentially useful for specific applications in medicinal chemistry and material science.

Properties

CAS No.

1365968-90-6

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-1-3-9(4-2-8)10-5-6-16-11(10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

BCJQRJNKCKCSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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